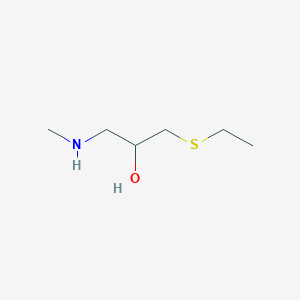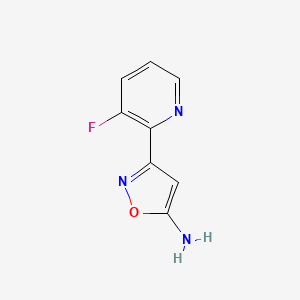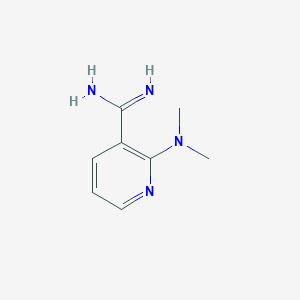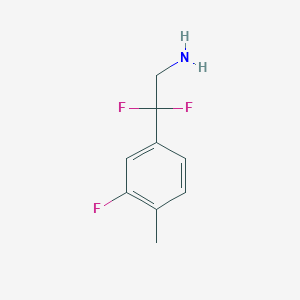
1-(Ethylthio)-3-(methylamino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethylthio)-3-(methylamino)propan-2-ol is an organic compound with the molecular formula C6H15NOS It is a derivative of propanol, featuring both an ethylthio group and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylthio)-3-(methylamino)propan-2-ol typically involves the reaction of 3-chloropropan-1-ol with ethylthiolate, followed by the introduction of a methylamino group. The reaction conditions often require a base such as sodium hydroxide to facilitate the substitution reactions. The process can be summarized as follows:
Step 1: 3-chloropropan-1-ol reacts with sodium ethylthiolate to form 1-(ethylthio)propan-3-ol.
Step 2: The intermediate product is then reacted with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(Ethylthio)-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group, yielding simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(Ethylthio)-3-(methylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(Ethylthio)-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can form covalent bonds with active sites, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(Methylthio)-3-(methylamino)propan-2-ol
- 1-(Ethylthio)-2-(methylamino)ethanol
- 1-(Ethylthio)-3-(ethylamino)propan-2-ol
Uniqueness
1-(Ethylthio)-3-(methylamino)propan-2-ol is unique due to the presence of both an ethylthio and a methylamino group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
属性
分子式 |
C6H15NOS |
|---|---|
分子量 |
149.26 g/mol |
IUPAC 名称 |
1-ethylsulfanyl-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C6H15NOS/c1-3-9-5-6(8)4-7-2/h6-8H,3-5H2,1-2H3 |
InChI 键 |
FPGFDIOGLHRGHU-UHFFFAOYSA-N |
规范 SMILES |
CCSCC(CNC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)










![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)

